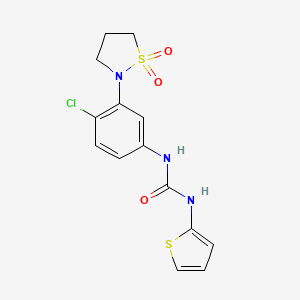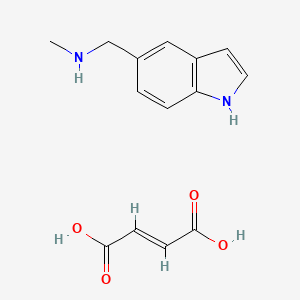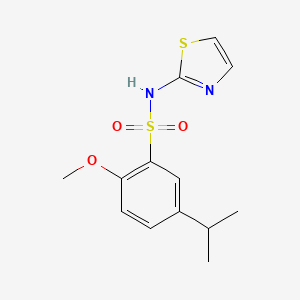
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, also known as 2-HNPT, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine class of compounds, which have been studied extensively for their ability to interact with a variety of biological molecules. This compound has been found to have a number of interesting properties, including the ability to form strong covalent bonds with other molecules, and the ability to act as a catalyst in certain biochemical reactions. We will also discuss potential future directions for further research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Pyrimidine derivatives, similar to 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, are synthesized using various techniques. For instance, the synthesis and characterization of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, using spectroscopic techniques and X-ray diffraction studies, was reported by Savant et al. (2015).
Applications in Medicinal Chemistry
- Anticancer Drug Intermediates : Some pyrimidine derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, as demonstrated by Kou and Yang (2022).
Molecular Structure Studies
- Molecular and Electronic Structure : Investigations into the molecular and electronic structures of pyrimidine derivatives have been conducted. For example, Irfan (2014) studied the 4,6-di(thiophen-2-yl)pyrimidine derivatives to understand their charge transfer materials properties.
Supramolecular Chemistry
- Molecular Tweezers : Pyrimidine derivatives with hydroxyphenyl groups have been used in the design of molecular tweezers, which are capable of complex formation and exhibit interesting dynamic properties, as researched by Tsuchido et al. (2014).
Polymer Chemistry
- Polyimide Synthesis : Novel polyimides have been derived from pyrimidine-containing aromatic dianhydride monomers, indicating potential applications in materials science, as explored by Wang et al. (2006).
Quantum Chemical Investigations
- Electronic and Photophysical Properties : Quantum chemical investigations have been conducted on pyrimidine derivatives to tune their electronic and photophysical properties, as detailed in the study by Irfan (2014).
Bioorganic Chemistry
- Antibacterial and Antitumor Pharmacophore Sites : Annulated pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antitumor properties, as noted in the research by Bhat et al. (2020).
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGXSIMABHRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)

![2-[4-(3,6-Dichloropyridine-2-carbonyl)piperazin-1-yl]phenol](/img/structure/B2891467.png)

![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate](/img/structure/B2891473.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2891477.png)
![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2891479.png)

